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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclohex-1-ene

CAS No.: 99747-75-8

Cat. No.: B8129129 Get Quote

Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 1-Bromo-2-
methylcyclohex-1-ene (CAS: 99747-75-8). As a tetrasubstituted vinyl halide, this molecule

presents unique challenges in characterization, particularly due to the absence of diagnostic

vinylic protons in

H NMR and the often quiescent C=C stretching vibration in IR.[1] This guide is designed for
researchers utilizing this compound as a sterically demanded electrophile in palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]

Part 1: Structural Context & Synthetic Relevance
1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide. Its structural integrity is defined by

the tetrasubstituted double bond, where the positions 1 and 2 of the cyclohexene ring are

occupied by a bromine atom and a methyl group, respectively.[1]

Why this specific analysis matters: In synthetic workflows, this compound is frequently

generated via the bromination/dehydrobromination of 1-methylcyclohexene or PBr

-mediated reactions of 2-methylcyclohexanone. Common impurities include the thermodynamic
isomer (1-bromo-6-methylcyclohex-1-ene) or the saturated precursor.

Critical Differentiator: The target molecule has zero vinylic protons. Any signal in the
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5.0–6.0 ppm region of the

H NMR spectrum indicates isomerization or contamination.

Part 2: Mass Spectrometry (The Fingerprint)[1]
Mass spectrometry (GC-MS, EI, 70 eV) provides the primary confirmation of the halogen

content and molecular weight.[1]

Isotopic Signature
The most distinct feature of this spectrum is the bromine isotopic cluster. Bromine exists as

(50.7%) and

(49.3%).[1]

Observation: You will not see a single molecular ion (

). Instead, you observe a 1:1 doublet separated by 2 mass units.[1]

Diagnostic Value: This confirms the presence of exactly one bromine atom.

Fragmentation Pathway
The fragmentation is dominated by the stability of the cyclic system and the weakness of the C-

Br bond under electron impact.[1]
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Ion Identity m/z (approx) Relative Intensity Mechanistic Origin

Molecular Ion (

)
174 / 176 Medium

Radical cation of

intact molecule (1:1

ratio).

95 Base Peak (100%)

Homolytic cleavage of

C-Br bond; formation

of stable

methylcyclohexenyl

cation.

80 Low
Sequential loss of

methyl and bromine.

Retro-Diels-Alder 54 / 67 Medium

Ring

opening/fragmentation

typical of cyclohexene

derivatives.

Visualization: Fragmentation Logic

Key

Molecular Ion
[M]+ •

m/z 174/176

Cyclic Cation
[C7H11]+

m/z 95 (Base Peak)

- Br• (Fast) RDA Fragments
(Butadiene/Propene derivs)

Ring Fragmentation

Blue: Parent Red: Base Peak

Click to download full resolution via product page

Caption: Figure 1. Primary fragmentation pathway under Electron Impact (EI) ionization

showing the dominant loss of the bromine radical.[1]
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Part 3: Infrared Spectroscopy (Functional Group
Verification)
The "Silent" Double Bond: In many alkenes, the C=C stretch (

1650 cm

) is a reliable indicator.[1] However, in 1-bromo-2-methylcyclohex-1-ene, the double bond is
tetrasubstituted and part of a ring.

Dipole Moment: The vector of the C-Br bond and the vector of the C-CH

bond may partially cancel or create a rigid electronic environment where the change in dipole
moment during stretching is minimal.[1]

Result: The C=C stretch is often very weak or effectively absent in the IR spectrum. Do not

treat the absence of a strong peak at 1650 cm

as a negative result.

Key IR Bands:

2960–2850 cm

: Strong C-H stretches (

).

1640 cm

: C=C stretch (Weak/Very Weak).

690–600 cm

: C-Br stretch (Fingerprint region, often difficult to assign definitively without comparison).

Part 4: Nuclear Magnetic Resonance (The Structural
Proof)
NMR is the definitive method for establishing the regiochemistry (1,2-substitution).[1]
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H NMR (Proton)
Solvent: CDCl

| Freq: 400 MHz

The spectrum is characterized by the absence of signals in the alkene region (5.0–7.0 ppm).[1]

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

1.85 – 1.95 Singlet (s) 3H C2-CH

Methyl group on

double bond.

Deshielded by

center and

-halogen effect.

2.20 – 2.40 Multiplet (m) 4H C3-H, C6-H

Allylic protons.

C6 is typically

slightly more

downfield due to

proximity to Br.

1.60 – 1.80 Multiplet (m) 4H C4-H, C5-H

Homoallylic

protons. Typical

cyclic alkane

region.

Expert Insight: If you observe a triplet or multiplet around

5.6 ppm, your sample contains 1-bromo-6-methylcyclohex-1-ene (the double bond has
migrated).

C NMR (Carbon)
Solvent: CDCl
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| Freq: 100 MHz

The carbon spectrum confirms the tetrasubstituted nature of the alkene.[1]

Chemical Shift (

, ppm)
Type (DEPT) Assignment Interpretation

132.0 Quaternary (C) C2 carbon bearing the

methyl group.

118.5 Quaternary (C) C1

carbon bearing the

bromine. Upfield

relative to C2 due to

the "Heavy Atom

Effect" of Bromine.

38.0 – 22.0
Secondary (CH

)
C3, C4, C5, C6

Ring carbons.[1]

Allylic carbons (C3,

C6) are more

deshielded (

30-38 ppm).[1]

24.5
Primary (CH

)

CH Methyl substituent.

Part 5: Experimental Protocol
This protocol ensures a self-validating workflow for characterizing the synthesized or

purchased material.

Analytical Workflow Diagram
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Validation Steps

Crude/Purified Sample

1. GC-MS Analysis
Target: m/z 174/176 (1:1)

Check Purity >95%

2. 1H NMR (CDCl3)
Check: NO vinylic H

Check: Methyl Singlet

Does 1H NMR show
peaks @ 5.0-6.0 ppm?

3. 13C NMR
Check: 2x Quaternary sp2 C

PASS: Release for Synthesis No

REJECT: Isomer Contamination
(1-bromo-6-methyl...)

Yes

Click to download full resolution via product page

Caption: Figure 2. Step-by-step decision tree for validating the regiochemical purity of the

sample.

Step-by-Step Methodology
Sample Preparation (NMR):

Dissolve

10 mg of the oil in 0.6 mL of CDCl

.
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Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary) to

prevent acid-catalyzed isomerization of the double bond during acquisition.

Acquisition Parameters:

H: 16 scans, 1 second relaxation delay. Focus on integration accuracy of the methyl
singlet vs. the ring multiplet (3:8 ratio).

C: 256-512 scans. Use a relaxation agent (e.g., Cr(acac)

) if the quaternary carbons (C1, C2) are too weak, though usually not necessary for
standard characterization.[1]

Data Processing:

Reference residual CHCl

to 7.26 ppm (

H) and 77.16 ppm (

C).[1]

Verify the integration of the methyl group (approx

1.9).[1] If the integral is low or the peak is split, suspect the saturated impurity (1-bromo-2-
methylcyclohexane).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://link.springer.com/book/10.1007/978-3-540-93810-1
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://webbook.nist.gov/chemistry/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www.benchchem.com/product/b8129129?utm_src=pdf-custom-synthesis
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www.benchchem.com/product/b8129129#spectroscopic-analysis-of-1-bromo-2-methylcyclohex-1-ene
https://www.benchchem.com/product/b8129129#spectroscopic-analysis-of-1-bromo-2-methylcyclohex-1-ene
https://www.benchchem.com/product/b8129129#spectroscopic-analysis-of-1-bromo-2-methylcyclohex-1-ene
https://www.benchchem.com/product/b8129129#spectroscopic-analysis-of-1-bromo-2-methylcyclohex-1-ene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8129129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8129129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8129129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

